molecular formula C12H19ClN6O2 B6609302 tert-butyl 4-(4-amino-6-chloro-1,3,5-triazin-2-yl)piperazine-1-carboxylate CAS No. 2090245-73-9

tert-butyl 4-(4-amino-6-chloro-1,3,5-triazin-2-yl)piperazine-1-carboxylate

Cat. No.: B6609302
CAS No.: 2090245-73-9
M. Wt: 314.77 g/mol
InChI Key: IUDYSKHCGYBNOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl 4-(4-amino-6-chloro-1,3,5-triazin-2-yl)piperazine-1-carboxylate: is a synthetic organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-amino-6-chloro-1,3,5-triazin-2-yl)piperazine-1-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium carbonate, dioxane/water solvent mixture, 70-80°C.

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

    Oxidation: Oxidized triazine derivatives.

    Reduction: Reduced triazine derivatives.

    Hydrolysis: Carboxylic acid derivative of the compound.

Scientific Research Applications

Chemistry

Biology and Medicine

Industry

    Agriculture: Triazine compounds are used in herbicides, and this compound could be investigated for similar applications.

    Textile Industry: Possible use in the synthesis of dyes and pigments due to its stable chemical structure.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-amino-6-chloro-1,3,5-triazin-2-yl)piperazine-1-carboxylate would depend on its specific application. In biological systems, it could interact with enzymes or receptors, potentially inhibiting or modulating their activity. The triazine ring can form hydrogen bonds and other interactions with biological targets, influencing its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Complexity: The presence of both the triazine and piperazine rings, along with the tert-butyl protection, makes this compound structurally unique.

Properties

IUPAC Name

tert-butyl 4-(4-amino-6-chloro-1,3,5-triazin-2-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClN6O2/c1-12(2,3)21-11(20)19-6-4-18(5-7-19)10-16-8(13)15-9(14)17-10/h4-7H2,1-3H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUDYSKHCGYBNOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=NC(=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN6O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.77 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.